molecular formula C13H14O5 B170214 6-(4-Methoxyphenyl)-4,6-dioxohexanoic acid CAS No. 119600-38-3

6-(4-Methoxyphenyl)-4,6-dioxohexanoic acid

Cat. No. B170214
M. Wt: 250.25 g/mol
InChI Key: YGALNQCDTCUKIC-UHFFFAOYSA-N
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Description

“6-(4-Methoxyphenyl)-4,6-dioxohexanoic acid” is a complex organic compound. It contains a methoxyphenyl group, which is a phenol with a methoxy group in the para position . The “4,6-dioxohexanoic acid” part suggests it contains a six-carbon chain with two carbonyl (C=O) groups and a carboxylic acid (COOH) group.


Molecular Structure Analysis

The molecular structure would be determined by the arrangement of the methoxyphenyl group and the dioxohexanoic acid chain in the molecule. Detailed structural analysis would require techniques like X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions, depending on the conditions. For example, carboxylic acids like the dioxohexanoic acid part of the molecule can react with bases, active metals, and other compounds . The methoxyphenyl group could also participate in reactions .

Scientific Research Applications

  • Green Synthesis Methods : Zolfigol et al. (2013) developed a green, efficient method for preparing pyranopyrazoles, highlighting the role of similar compounds in environmentally friendly organic synthesis (Zolfigol et al., 2013).

  • Liquid Crystalline Properties : Thaker et al. (2012) synthesized mesogenic homologous series with similar compounds, contributing to the understanding of liquid crystalline materials (Thaker et al., 2012).

  • Heterogeneous Catalysis : Moosavi‐Zare et al. (2013) applied disulfonic acid imidazolium chloroaluminate as a catalyst for synthesizing pyranopyrazoles, illustrating the use of related compounds in catalysis (Moosavi‐Zare et al., 2013).

  • Photoreactivity Studies : Álvaro et al. (1987) explored the photoreactivity of esters, providing insights into photochemical processes of similar compounds (Álvaro et al., 1987).

  • Building Blocks in Synthesis : Fischer et al. (2014) demonstrated the use of silacyclohexanones in multistep syntheses, indicating the versatility of similar compounds as building blocks (Fischer et al., 2014).

  • Intramolecular Reactions : Wolfe et al. (1992) studied the intramolecular reactions of a quinone propionic amide, providing knowledge relevant to the chemistry of similar compounds (Wolfe et al., 1992).

  • Redox Systems : Tsuji et al. (1999) developed a sterically protecting group for a diphosphene redox system, showing the application in redox chemistry of related compounds (Tsuji et al., 1999).

  • Pharmaceutical Intermediate Synthesis : Ma (2000) reported the synthesis of a pharmaceutical intermediate, highlighting the importance of related compounds in pharmaceutical manufacturing (Ma, 2000).

  • DNA Binding Evaluation : Milanese et al. (2011) evaluated the DNA binding of naphthoic retinoid, underscoring the biological significance of related compounds (Milanese et al., 2011).

  • Lipoxygenase Inhibitors Synthesis : Aziz‐ur‐Rehman et al. (2016) synthesized lipoxygenase inhibitors, showing the therapeutic potential of compounds in this chemical class (Aziz‐ur‐Rehman et al., 2016).

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has medicinal properties, future research could focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety .

properties

IUPAC Name

6-(4-methoxyphenyl)-4,6-dioxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O5/c1-18-11-5-2-9(3-6-11)12(15)8-10(14)4-7-13(16)17/h2-3,5-6H,4,7-8H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGALNQCDTCUKIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90562001
Record name 6-(4-Methoxyphenyl)-4,6-dioxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90562001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Methoxyphenyl)-4,6-dioxohexanoic acid

CAS RN

119600-38-3
Record name 6-(4-Methoxyphenyl)-4,6-dioxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90562001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
WV Murray, MP Wachter - The Journal of Organic Chemistry, 1990 - ACS Publications
(X)—co2h product" RX yield,% la 4-chlorophenyl(CH2) 2 75 lb 4-chlorophenyl CH= CH (Z) 56 lc6 4-chlorophenyl phenyl 96 Id lV-methylpyrrol-2-yl (CH2) 2 88 le 3-thienyl(CH2) 2 64 If6 …
Number of citations: 23 pubs.acs.org

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